molecular formula C11H13NO2 B13540652 2-(2,5-Dimethoxyphenyl)propanenitrile

2-(2,5-Dimethoxyphenyl)propanenitrile

Cat. No.: B13540652
M. Wt: 191.23 g/mol
InChI Key: YPQBPBVYIMYQJU-UHFFFAOYSA-N
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Description

2-(2,5-Dimethoxyphenyl)propanenitrile is an organic compound with the molecular formula C11H13NO2 It is characterized by the presence of a nitrile group (-CN) attached to a propanenitrile backbone, which is further substituted with two methoxy groups (-OCH3) on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dimethoxyphenyl)propanenitrile typically involves the reaction of 2,5-dimethoxybenzaldehyde with a suitable nitrile source under specific conditions. One common method includes the use of a Grignard reagent, such as methylmagnesium bromide, followed by the addition of a nitrile compound like acetonitrile. The reaction is carried out under anhydrous conditions and requires careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise monitoring systems allows for the optimization of reaction parameters, ensuring consistent quality and efficiency. Industrial methods may also incorporate advanced purification techniques, such as recrystallization and chromatography, to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethoxyphenyl)propanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions to achieve specific substitutions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Primary amines.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

2-(2,5-Dimethoxyphenyl)propanenitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is utilized in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethoxyphenyl)propanenitrile involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,5-Dimethoxyphenyl)pyrrole-3-carbonitrile
  • 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile
  • 2-(3,4-Dimethoxyphenyl)-5-{[2-(1H-indol-3-yl)ethyl]amino}-2-isopropylpentanenitrile

Uniqueness

2-(2,5-Dimethoxyphenyl)propanenitrile is unique due to its specific substitution pattern on the phenyl ring and the presence of the nitrile group This combination of functional groups imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

2-(2,5-dimethoxyphenyl)propanenitrile

InChI

InChI=1S/C11H13NO2/c1-8(7-12)10-6-9(13-2)4-5-11(10)14-3/h4-6,8H,1-3H3

InChI Key

YPQBPBVYIMYQJU-UHFFFAOYSA-N

Canonical SMILES

CC(C#N)C1=C(C=CC(=C1)OC)OC

Origin of Product

United States

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